N-Chloro-N-(2-chlorophenyl)acetamide
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Overview
Description
This compound is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a chlorine atom, and the phenyl ring is substituted with a chlorine atom at the ortho position . It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(2-chlorophenyl)acetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically takes place in a solvent like glacial acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the nitrogen can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted acetanilides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
N-Chloro-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Chloro-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Chloro-N-(2-chlorophenyl)acetamide is unique due to the presence of chlorine atoms on both the nitrogen and the phenyl ring.
Properties
CAS No. |
29551-81-3 |
---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
N-chloro-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H7Cl2NO/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
CLZQAQVPPKCQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
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